2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole
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Description
2-{1-[(4-Methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H18N2O2S2 and its molecular weight is 358.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a sulfonyl group have been reported to inhibit theH+/K+ ATPase activity in gastric microsome isolated from rat stomach . This enzyme plays a crucial role in gastric acid secretion, making it a potential target for anti-ulcer drugs .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target enzyme,H+/K+ ATPase , and inhibit its activity . This inhibition could lead to a decrease in gastric acid secretion, providing a potential therapeutic effect for gastric ulcers .
Biochemical Pathways
Given its potential inhibition ofH+/K+ ATPase , it can be inferred that it might affect the gastric acid secretion pathway . The inhibition of this enzyme could disrupt the balance of hydrogen and potassium ions in the stomach, leading to a decrease in gastric acid production .
Result of Action
Based on the potential inhibition ofH+/K+ ATPase , it can be inferred that the compound might lead to a decrease in gastric acid secretion . This could potentially provide relief from gastric ulcers by reducing the acidity in the stomach .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-13-8-10-14(11-9-13)24(21,22)20-12-4-6-16(20)18-19-15-5-2-3-7-17(15)23-18/h2-3,5,7-11,16H,4,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWBHBOCPAYTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.